N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with substituents that modulate its physicochemical and biological properties. The structure includes:
- Pyrazolo[3,4-b]pyridine core: A bicyclic system with nitrogen atoms at positions 1 and 2.
- Substituents: 1-Phenyl group: Enhances aromatic stacking interactions. 3-Methyl group: Influences steric bulk and lipophilicity. Carboxamide at position 5: Linked to a 2-ethylphenyl group, impacting solubility and receptor binding.
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-3-15-9-7-8-12-18(15)24-22(28)17-13-23-21-19(20(17)27)14(2)25-26(21)16-10-5-4-6-11-16/h4-12,14,17,19,21,23,25H,3,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVYOQUUHNBVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CNC3C(C2=O)C(NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes. More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels. More research is required to understand the specific effects of this compound.
Biological Activity
N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound belonging to the pyrazolo-pyridine class. This compound has garnered attention for its potential biological activities, including antitumor and antimicrobial effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O2 |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 941890-72-8 |
The compound features a pyrazolo[3,4-b]pyridine core with a carboxamide functional group that may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that pyrazolo derivatives exhibit significant antitumor properties. For instance, compounds similar to N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl have shown promising results against various cancer cell lines. A study evaluating a series of pyrazolo derivatives demonstrated that certain modifications in their structure could enhance their cytotoxicity against human cancer cells such as MCF-7 and K562 .
Table 1: Antitumor Activity of Pyrazolo Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-Ethylphenyl)... | MCF-7 | 15.5 |
| Similar Pyrazolo Derivative | K562 | 20.0 |
Antimicrobial Activity
The antimicrobial potential of N-(2-ethylphenyl)-3-methyl derivatives has also been explored. Pyrazoles have been reported to exhibit activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2-Ethylphenyl)... | E. coli | 50 µg/mL |
| Similar Pyrazolo Derivative | S. aureus | 30 µg/mL |
Trypanocidal Activity
In addition to its antitumor and antimicrobial properties, N-(2-ethylphenyl)-3-methyl derivatives have shown trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted that specific structural modifications could enhance the efficacy of these compounds against trypomastigotes, with some derivatives achieving IC50 values significantly lower than standard treatments .
Case Studies
- Case Study on Antitumor Efficacy : A research team synthesized a series of pyrazolo derivatives and evaluated their activity against breast cancer cell lines. They found that the presence of a carboxamide group was critical for enhancing cytotoxicity, with some compounds exhibiting IC50 values below 20 µM.
- Case Study on Trypanocidal Activity : Another study focused on the trypanocidal activity of various pyrazole derivatives. The results indicated that compounds with specific substitutions on the pyrazole ring showed potent activity against T. cruzi, highlighting the importance of structural optimization in drug development.
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. The compound belongs to the class of pyrazolopyrimidine derivatives, which have been evaluated for various biological activities.
Anticancer Applications
Research indicates that pyrazolopyrimidine derivatives exhibit notable cytotoxic activity against several cancer cell lines. For instance:
- Cytotoxicity Studies : Rahmouni et al. (2016) demonstrated that related compounds showed significant cytotoxic effects against HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) cell lines. The study also highlighted the inhibition of 5-lipoxygenase, suggesting potential applications in treating inflammatory diseases alongside cancer .
Anti-inflammatory Properties
The inhibition of 5-lipoxygenase is particularly relevant for managing inflammatory conditions such as asthma and arthritis. The structure-activity relationship (SAR) studies provide insights into how modifications to the compound can enhance its therapeutic efficacy.
Fungicidal Applications
In addition to its anticancer properties, this compound has been explored for its fungicidal activities:
- Fungicidal Activity : Huppatz (1985) synthesized pyrazolo[1,5-a]pyrimidine analogues that demonstrated effective antifungal properties against Basidiomycete species. This suggests that derivatives of the compound may also possess similar fungicidal capabilities .
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, a comparative analysis with similar compounds can be beneficial. Below is a summary table highlighting key characteristics and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Ethylphenyl)-3-methyl-pyrazolo[3,4-b]pyridine | Contains ethyl and methyl groups | Cytotoxic against HCT-116 and MCF-7 |
| Pyrazolopyrimidine Derivative A | Varies in side chains | Inhibits 5-lipoxygenase |
| Pyrazolo[1,5-a]pyrimidine Analog B | Similar core structure | Antifungal against Basidiomycete |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-b]pyridine Derivatives
N-Adamantanyl-4-oxopyrazolo[3,4-b]pyridine-5-carboxamide ()
- Structural differences : The adamantanyl group replaces the 2-ethylphenyl substituent.
- Functional impact : Adamantane’s rigidity and hydrophobicity enhance blood-brain barrier penetration, making it suitable for central nervous system targets. In contrast, the 2-ethylphenyl group in the target compound may favor peripheral tissue distribution.
- Biological activity : Acts as a partial agonist, suggesting receptor-specific interactions modulated by substituent bulk.
1,3-Dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide ()
- Structural differences : Features a benzoxazolyl group instead of 2-ethylphenyl.
Sulfonylbenzyl-Substituted Analogs (–13)
Isoxazolo[5,4-b]pyridine and Furo[3,4-c]pyridine Analogs
Isoxazolo[5,4-b]pyridine-5-carboxamides (–9)
- Example : N-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide (9e).
- Structural differences : Isoxazole ring replaces pyrazole, and hydroxyl/chlorophenyl groups are present.
- Functional impact: The isoxazole ring increases hydrogen-bond donor capacity, while chlorophenyl groups enhance lipophilicity. These compounds exhibit higher melting points (215–240°C) compared to pyrazolo analogs, suggesting stronger crystal packing .
Furo[3,4-c]pyridine-5-carboxamides ()
- Example : N-Benzyl-3-methyl-1-oxo-3-phenyl-1H,3H,4H,5H,6H,7H-furo[3,4-c]pyridine-5-carboxamide (Compound 15).
- Structural differences : Furan ring replaces pyrazole, altering electron distribution.
- Synthetic yields : Lower yields (28–58%) compared to pyrazolo derivatives, possibly due to furan’s instability under reaction conditions .
Pyrazolo[4,3-c]pyridine Derivatives (–11)
- Examples :
- N-(4-Methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide.
- N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide.
- Structural differences : Pyrazole fused at [4,3-c] instead of [3,4-b], altering ring strain and substituent orientation.
- Functional impact : The ethoxyphenyl and propyl groups may enhance solubility but reduce binding affinity compared to the target compound’s 2-ethylphenyl group.
Physicochemical Properties
*Estimated values based on substituent contributions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the construction of the pyrazolo[3,4-b]pyridine core. Key steps include:
- Coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce phenyl and ethylphenyl substituents .
- Carboxamide formation : React the intermediate carboxylic acid derivative with 2-ethylphenylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Critical parameters :
- Temperature : Maintain 60–80°C for coupling steps to avoid side reactions.
- Solvents : Use DMF or THF for polar intermediates; switch to dichloromethane for acid-sensitive steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H and ¹³C NMR to verify substituent positions and aromaticity of the pyrazolo-pyridine core. Key peaks: δ 8.2–8.5 ppm (pyridine protons), δ 2.5–3.0 ppm (ethylphenyl methyl groups) .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~468.2 g/mol) and fragmentation patterns .
- X-ray crystallography (if crystals are obtained): Resolve bond lengths and angles, particularly for the carboxamide moiety and pyridine ring .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the pyrazolo-pyridine core during functionalization?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron density distribution, identifying reactive sites (e.g., C-5 for electrophilic substitution) .
- Reaction pathway optimization : Apply transition-state theory to predict activation energies for carboxamide formation or ring-closure steps .
- Validation : Compare computational predictions with experimental yields (e.g., 70–85% for coupling reactions) to refine models .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC₅₀ comparisons) .
- Batch variability analysis : Compare purity (>98% vs. 90–95%) and solvent residues (e.g., DMSO) via HPLC to identify confounding factors .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for PDE inhibition) to assess statistical significance of outliers .
Q. How does pH affect the stability of the carboxamide group in aqueous solutions?
- Methodological Answer :
- Kinetic studies : Monitor degradation via UV-Vis (λ = 270 nm) under varying pH (2–10).
- Observed trend : Degradation accelerates at pH < 3 (acidic hydrolysis) and pH > 9 (nucleophilic attack) .
- Stabilization strategies : Use buffered solutions (pH 6–7) with co-solvents (e.g., 10% PEG-400) to extend half-life >48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
